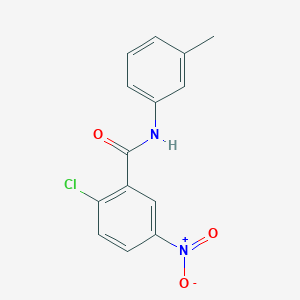![molecular formula C19H19ClN4O2S B5591481 4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5591481.png)
4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H19ClN4O2S and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.0917247 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticancer Evaluation
A study by Bekircan et al. (2008) focused on the synthesis of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester derivatives, including steps involving the reaction with various aromatic aldehydes to form arylidene hydrazides. Some of these newly synthesized compounds were screened for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study indicates the potential for these derivatives to serve as leads for the development of new anticancer agents Bekircan et al., 2008.
Conformational Analysis and DFT Investigations
Another research conducted by Kumar et al. (2021) involved the conformational analysis and DFT (Density Functional Theory) investigations of triazole derivatives, including studies on their structural aspects, spectroscopic behavior, and molecular docking analysis against tuberculosis. This study underscores the importance of structural modifications on the biological activity and provides insights into the potential of these compounds in drug design Kumar et al., 2021.
Antimicrobial Activities
Research by Bektaş et al. (2010) on the synthesis of new 1,2,4-triazole derivatives demonstrated their antimicrobial activities. This study not only expanded the chemical diversity of triazole compounds but also highlighted their potential as antimicrobial agents, which could be further explored for pharmaceutical applications Bektaş et al., 2010.
Molecular and Spectroscopic Analysis
The work by Beytur and Avinca (2021) explored the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic triazole derivatives. Through experimental and theoretical DFT calculations, the study provided valuable data on the electronic properties and stability of these compounds, suggesting their potential applications in material science Beytur & Avinca, 2021.
Lipase and α-Glucosidase Inhibition
A study by Bekircan et al. (2015) on novel heterocyclic compounds derived from triazole-based acetohydrazides investigated their lipase and α-glucosidase inhibition activities. This research is indicative of the potential therapeutic applications of these derivatives in treating diseases related to these enzymes Bekircan et al., 2015.
Propriétés
IUPAC Name |
4-[(E)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-3-18-22-23-19(27)24(18)21-11-13-8-9-16(17(10-13)25-2)26-12-14-6-4-5-7-15(14)20/h4-11H,3,12H2,1-2H3,(H,23,27)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEVOCIVWCPJDK-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5591407.png)
![4-{[4-(diethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5591412.png)
![6-{5-[1-(acetylamino)ethyl]-2-thienyl}hexanoic acid](/img/structure/B5591413.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5591418.png)

![N-methyl-3-(1H-pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5591434.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5591455.png)


![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5591475.png)
![methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5591497.png)
![1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5591500.png)
![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5591504.png)
![9-(5-fluoro-2-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591508.png)
